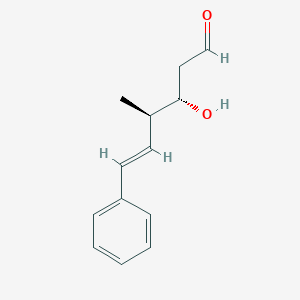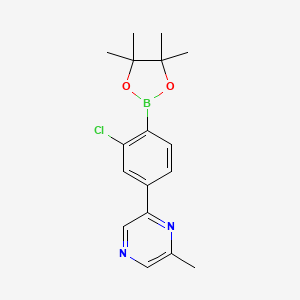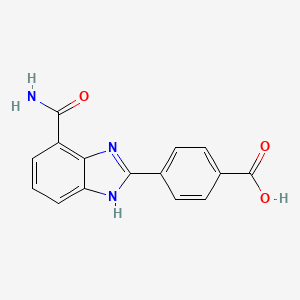
4-(Adamantane-1-carbonyloxy)-1,1,2,2-tetrafluorobutane-1-sulfonate;triphenylsulfanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(ADAMANTANE-1-CARBONYLOXY)-1,1,2,2-TETRAFLUORO-BUTANE-1-SULFONATE TRIPHENYLSULFONIUM is a complex organic compound that features a unique combination of adamantane, tetrafluorobutane, and triphenylsulfonium groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ADAMANTANE-1-CARBONYLOXY)-1,1,2,2-TETRAFLUORO-BUTANE-1-SULFONATE TRIPHENYLSULFONIUM typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the functionalization of adamantane through radical or carbocation intermediates, which are known for their stability and reactivity
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(ADAMANTANE-1-CARBONYLOXY)-1,1,2,2-TETRAFLUORO-BUTANE-1-SULFONATE TRIPHENYLSULFONIUM can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for different applications.
Applications De Recherche Scientifique
4-(ADAMANTANE-1-CARBONYLOXY)-1,1,2,2-TETRAFLUORO-BUTANE-1-SULFONATE TRIPHENYLSULFONIUM has several scientific research applications:
Biology: Its unique structural properties make it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 4-(ADAMANTANE-1-CARBONYLOXY)-1,1,2,2-TETRAFLUORO-BUTANE-1-SULFONATE TRIPHENYLSULFONIUM exerts its effects involves interactions with specific molecular targets and pathways. The adamantane moiety provides structural rigidity, while the tetrafluorobutane and triphenylsulfonium groups contribute to the compound’s reactivity and ability to participate in various chemical reactions. These interactions can modulate biological pathways, making the compound useful for research in medicinal chemistry and drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adamantane derivatives: Compounds such as 1-adamantylamine and 1-adamantanol share the adamantane core but differ in their functional groups and reactivity.
Tetrafluorobutane derivatives: Compounds like 1,1,2,2-tetrafluorobutane-1-ol have similar fluorinated butane structures but lack the adamantane and triphenylsulfonium components.
Triphenylsulfonium derivatives: Compounds such as triphenylsulfonium chloride share the triphenylsulfonium group but differ in their overall structure and applications.
Uniqueness
4-(ADAMANTANE-1-CARBONYLOXY)-1,1,2,2-TETRAFLUORO-BUTANE-1-SULFONATE TRIPHENYLSULFONIUM is unique due to its combination of structural elements, which confer distinct chemical and physical properties. This uniqueness makes it valuable for a wide range of applications, from materials science to medicinal chemistry .
Propriétés
Formule moléculaire |
C33H34F4O5S2 |
|---|---|
Poids moléculaire |
650.7 g/mol |
Nom IUPAC |
4-(adamantane-1-carbonyloxy)-1,1,2,2-tetrafluorobutane-1-sulfonate;triphenylsulfanium |
InChI |
InChI=1S/C18H15S.C15H20F4O5S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;16-14(17,15(18,19)25(21,22)23)1-2-24-12(20)13-6-9-3-10(7-13)5-11(4-9)8-13/h1-15H;9-11H,1-8H2,(H,21,22,23)/q+1;/p-1 |
Clé InChI |
QQHMWZLUYBQCIJ-UHFFFAOYSA-M |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C(=O)OCCC(C(F)(F)S(=O)(=O)[O-])(F)F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3AR,5S,6S,6AS)-2-Amino-5-(hydroxymethyl)-3A,5,6,6A-tetrahydrofuro[2,3-D]oxazol-6-OL](/img/structure/B14025981.png)
![2-(3-Fluoro-5-(pyridin-3-yloxy)phenyl)-2,3-dihydrobenzo[D]isothiazole 1,1-dioxide](/img/structure/B14025985.png)

![6-Chloro-2-methyl-1-(2-methyl-3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B14026005.png)



![[(2S)-2-(trifluoromethyl)azetidin-1-yl] 4-methylbenzenesulfonate](/img/structure/B14026032.png)

![2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid](/img/structure/B14026036.png)




